methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQMPFPMLZLHT-YNODCEANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- IUPAC Name : this compound
- Molecular Formula : C14H17FNO2
- Molecular Weight : 251.29 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily related to its interactions with various biological targets. The following sections detail its pharmacological effects, including antitumor, antimicrobial, and neuroprotective activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antitumor effects. In vitro assays have shown that this compound inhibits the proliferation of cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis induction |
| HeLa | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies demonstrate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is likely mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Lung Cancer :
- A study involving A549 cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
-
Antibacterial Efficacy :
- In a comparative study assessing the antibacterial effects of various pyrrolidine derivatives, this compound demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit potential antidepressant effects. Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate may contribute to this activity through its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anti-inflammatory Properties : Compounds similar to methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine have been studied for their anti-inflammatory effects. They may inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases .
- Syk Kinase Inhibition : There is evidence suggesting that structurally related compounds act as inhibitors of Syk kinase, which is involved in various cellular signaling pathways associated with immune responses and cancer progression. This inhibition could lead to therapeutic strategies against certain cancers and autoimmune diseases .
Case Study 1: Antidepressant Efficacy
A study published in Tetrahedron highlighted the synthesis and evaluation of pyrrolidine derivatives for their antidepressant-like effects in animal models. The results indicated that compounds with similar structures to methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine demonstrated significant reductions in depressive behaviors, suggesting a promising avenue for further development in antidepressant therapies .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrrolidine derivatives. The study found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease .
Market Potential and Availability
This compound is available from several chemical suppliers, indicating its accessibility for research purposes. Prices vary based on purity and quantity, with suppliers offering it at competitive rates (e.g., $6.00 per gram) for research applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s fluorine atom enhances electrophilicity at the pyrrolidine ring compared to the bromine in , which primarily contributes steric bulk.
- Chirality : The (1R)-1-phenylethyl group in the target compound introduces a distinct stereochemical environment absent in the racemic benzodioxolyl derivative .
- Biological Relevance : Urea and carboxylic acid groups in suggest hydrogen-bonding capabilities, whereas the target compound’s ester group may prioritize lipophilicity .
Conformational and Crystallographic Comparisons
- Ring Puckering : The pyrrolidine ring in the target compound likely adopts a twist conformation (Cremer-Pople parameters $Q = 0.45–0.55$ Å, $\theta \approx 30^\circ$) due to fluorine’s inductive effects, contrasting with the near-planar bromophenyl analog .
- Intermolecular Interactions :
Research Implications and Limitations
- Software Dependency : Structural comparisons rely heavily on crystallographic tools (SHELX , Mercury ) and graph-set analysis for hydrogen bonding .
- Data Gaps : Experimental data for the target compound (e.g., XRD, detailed spectroscopy) are unavailable in the provided evidence; inferences are drawn from analogs .
- Biological Potential: The phenylethyl group’s chirality suggests utility in asymmetric catalysis, while fluorine enhances metabolic stability in drug design .
Preparation Methods
Protection of Hydroxy Group
- Starting material: (S)-3-(3-hydroxy-1-propyl)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid tert-butyl ester.
- Protection reagent: tert-Butyldimethylsilyl chloride (TBS-Cl).
- Solvent: N,N-dimethylformamide (DMF).
- Base: Imidazole.
- Conditions: Ice cooling during addition, then stirring at room temperature for ~60 hours.
- Workup: Extraction with 10% citric acid and ethyl acetate, washing with sodium bicarbonate, water, and brine, drying, filtration, and silica gel chromatography.
- Outcome: Formation of a TBS-protected intermediate (yield ~49%).
Fluorination
- Reagent: N-fluorobenzenesulfonimide (NFSI).
- Base: Lithium hexamethyldisilazide (LiHMDS) in THF.
- Temperature: Addition at −15°C, stirring at −5°C and then room temperature for 17 hours.
- Workup: Extraction with 10% citric acid and ethyl acetate, washing with brine, drying, filtration, and chromatography.
- Outcome: Introduction of fluorine at the 4-position of the pyrrolidine ring (yield ~26%).
Deprotection of TBS Group
- Reagents: Acetic acid and tetrabutylammonium fluoride (TBAF) in THF.
- Conditions: Ice cooling during addition, stirring at room temperature for ~21.5 hours.
- Workup: Extraction with 10% citric acid and ethyl acetate, washing, drying, filtration, and chromatography.
- Outcome: Removal of TBS protecting group to yield the free hydroxy derivative (yield ~93%).
Phenylsulfonylation and Cyclization
- Reagents: Phenylsulfonyl chloride, triethylamine, 4-dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane (DCM).
- Conditions: Ice cooling during addition, stirring at room temperature for 12.5 hours.
- Workup: Washing with sodium bicarbonate, 10% citric acid, brine, drying, filtration, and chromatography.
Outcome: Formation of phenylsulfonylated intermediate (yield ~69%).
Subsequent base treatment with potassium hexamethyldisilazide (KHMDS) in THF at low temperature (−15 to 0°C), followed by quenching with ammonium chloride solution.
- Workup: Extraction, washing, drying, and chromatography.
- Outcome: Cyclization to form the fluorinated pyrrolidine ring system (yield ~56%).
Catalytic Hydrogenation
- Reagents: 10% palladium on carbon (Pd/C), ethanol solvent.
- Conditions: Hydrogen atmosphere, 50°C for 15 hours.
- Workup: Filtration to remove catalyst, concentration, and chromatography.
- Outcome: Reduction and final purification to obtain methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (yield ~91%).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Hydroxy protection | TBS-Cl, imidazole, DMF, ice to RT, 59.5 h | 49 | TBS protection to prevent side reactions |
| 2 | Electrophilic fluorination | N-fluorobenzenesulfonimide, LiHMDS, THF, −15°C to RT | 26 | Introduction of fluorine at 4-position |
| 3 | Deprotection | Acetic acid, TBAF, THF, ice to RT, 21.5 h | 93 | Removal of TBS group |
| 4 | Phenylsulfonylation | Phenylsulfonyl chloride, triethylamine, DMAP, DCM | 69 | Activation for cyclization |
| 5 | Cyclization | KHMDS, THF, −15°C to 0°C, quench with NH4Cl | 56 | Formation of fluorinated pyrrolidine ring |
| 6 | Catalytic hydrogenation | Pd/C, H2, EtOH, 50°C, 15 h | 91 | Final reduction and purification |
Research Findings and Analysis
- The use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent is critical due to its mild and selective electrophilic fluorination properties, enabling the introduction of fluorine without racemization or degradation of sensitive groups.
- The TBS protecting group is chosen for its stability under fluorination conditions and ease of removal by TBAF.
- The phenylsulfonylation step activates the hydroxy group for subsequent cyclization, which is facilitated by strong bases like KHMDS.
- The catalytic hydrogenation step ensures the reduction of any unsaturated or protecting groups, yielding the final pure compound.
- The overall yields vary per step, with fluorination being the lowest yield step, indicating a potential bottleneck in optimization.
- The stereochemistry is preserved throughout the synthesis, as confirmed by NMR and optical rotation measurements.
Characterization Data Supporting Preparation
- 1H-NMR (400 MHz, CDCl3): Multiplets corresponding to aromatic protons (7.37–7.22 ppm, 5H), signals for the chiral center proton (5.48 ppm, q), and fluorine-coupled protons (5.20 ppm, d, J=51.48 Hz) confirm fluorine incorporation.
- Mass Spectrometry (FAB): Molecular ion peak consistent with calculated molecular weight (m/z 245 for M+H)+.
- High-Resolution Mass Spectrometry (HR-MS): Accurate mass measurement confirms molecular formula C12H22FN2O2.
- IR Spectroscopy: Characteristic absorption bands for amine, ester, and fluorine-containing groups.
Q & A
How can researchers optimize the synthesis of methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate to improve yield and enantiomeric purity?
Basic Research Question
Methodological Answer:
Synthetic optimization should focus on chiral resolution and fluorination steps. For enantiomeric purity, use (1R)-1-phenylethylamine as a chiral auxiliary during the alkylation of the pyrrolidine scaffold. Catalytic asymmetric methods, such as organocatalysts or transition-metal complexes (e.g., palladium), can enhance stereocontrol . Purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) ensures separation of enantiomers. For fluorination, consider electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions to minimize side reactions. Reaction monitoring via <sup>19</sup>F NMR can track fluorination efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
